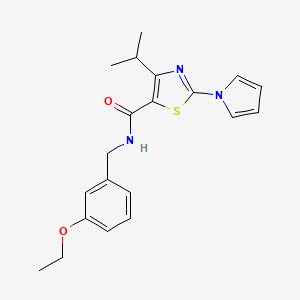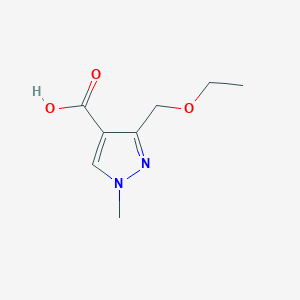![molecular formula C20H18N4OS2 B2706229 Benzo[d]thiazol-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897466-49-8](/img/structure/B2706229.png)
Benzo[d]thiazol-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential biological activities, including anti-inflammatory and anti-tubercular properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives can be monitored by thin layer chromatography (TLC) . The reaction yield and melting point can also provide useful information about the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For example, the yield, melting point, and IR spectrum can provide information about the compound’s properties .Scientific Research Applications
Antimicrobial Activity
One significant application of Benzo[d]thiazol derivatives is in the field of antimicrobial research. These compounds have been synthesized and evaluated for their potential to inhibit the growth of various bacteria and fungi. For example, novel pyridine derivatives incorporating the Benzo[d]thiazol moiety exhibited variable and modest antimicrobial activity against investigated bacterial and fungal strains, suggesting the potential for these compounds to be developed into new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, a novel series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and demonstrated moderate to good antimicrobial activity, highlighting the versatility of the Benzo[d]thiazol scaffold in the development of new antimicrobial compounds (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antitubercular Activity
The Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has also been identified as a promising chemotype for the development of anti-tubercular agents. A study found that several compounds within this class showed significant potential against Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting MICs in the low μM range, indicating their effectiveness in inhibiting the growth of the tuberculosis-causing bacterium. This study also established a quantitative structure-activity relationship, providing insights into the molecular features contributing to the antitubercular activity of these compounds (Pancholia et al., 2016).
Anticancer Activity
Another critical area of research involves the evaluation of Benzo[d]thiazol derivatives for anticancer activity. Certain novel 4-thiazolidinones containing the benzothiazole moiety were screened for antitumor activity, and two compounds exhibited anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer. This indicates the potential of Benzo[d]thiazol derivatives as leads in the development of new anticancer therapies (Havrylyuk et al., 2010).
Mechanism of Action
Target of Action
Benzo[d]thiazole compounds have been found to inhibit quorum sensing in certain bacteria . Quorum sensing is a mechanism of cell-to-cell communication in bacteria, and it’s crucial for many bacterial behaviors such as biofilm formation and virulence production .
Mode of Action
These compounds can bind to the active site of the bacterial quorum sensing system, inhibiting its function . This prevents the bacteria from coordinating their behaviors, which can help to control bacterial infections .
Biochemical Pathways
The affected pathway is the quorum sensing pathway in bacteria. By inhibiting this pathway, benzo[d]thiazole compounds can disrupt bacterial communication and coordination .
Result of Action
The inhibition of quorum sensing can lead to a reduction in biofilm formation and virulence production in bacteria, making them easier to control .
Future Directions
Benzothiazole derivatives have shown promising biological activities, suggesting that they could be developed into effective therapeutic agents. Future research could focus on optimizing the synthesis of these compounds, studying their mechanisms of action in more detail, and evaluating their safety and efficacy in preclinical and clinical studies .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c1-13-6-7-15-17(12-13)27-20(22-15)24-10-8-23(9-11-24)19(25)18-21-14-4-2-3-5-16(14)26-18/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILZIYKGZXFDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate](/img/structure/B2706147.png)
![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2706149.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2706150.png)

![ethyl 2-((3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate](/img/structure/B2706153.png)



![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2706161.png)


![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2706166.png)


